molecular formula C18H18BrN3O B11567676 5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine

5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11567676
M. Wt: 372.3 g/mol
InChI Key: PCVFMKKONXQQLL-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxybenzyl group, and a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with an appropriate imidazole derivative in the presence of a palladium catalyst.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the imidazole derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring or the methoxybenzyl group.

    Reduction: Reduced derivatives of the imidazole ring or the bromophenyl group.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A simpler brominated phenol with similar bromine substitution but lacking the imidazole and methoxybenzyl groups.

    3-Bromophenol: Another brominated phenol isomer with different substitution patterns.

    4-Bromophenol: A brominated phenol isomer with the bromine atom in a different position.

Uniqueness

5-(3-bromophenyl)-N-(2-methoxybenzyl)-1-methyl-1H-imidazol-2-amine is unique due to its combination of a bromophenyl group, a methoxybenzyl group, and an imidazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from simpler brominated phenols and other imidazole derivatives.

Properties

Molecular Formula

C18H18BrN3O

Molecular Weight

372.3 g/mol

IUPAC Name

5-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-1-methylimidazol-2-amine

InChI

InChI=1S/C18H18BrN3O/c1-22-16(13-7-5-8-15(19)10-13)12-21-18(22)20-11-14-6-3-4-9-17(14)23-2/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

PCVFMKKONXQQLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC=CC=C2OC)C3=CC(=CC=C3)Br

Origin of Product

United States

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